
L-Glutaminyl-L-lysine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Glutaminyl-L-lysine is a dipeptide composed of the amino acids L-glutamine and L-lysine. This compound is of significant interest due to its potential applications in various scientific fields, including biochemistry, medicine, and industrial processes. This compound is known for its role in protein synthesis and its involvement in various metabolic pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: L-Glutaminyl-L-lysine can be synthesized through peptide bond formation between L-glutamine and L-lysine. The synthesis typically involves the use of protecting groups to prevent side reactions. The process can be summarized as follows:
Protection of Functional Groups: The amino and carboxyl groups of L-glutamine and L-lysine are protected using suitable protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl).
Activation of Carboxyl Group: The carboxyl group of the protected L-glutamine is activated using reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Coupling Reaction: The activated L-glutamine is then coupled with the protected L-lysine to form the dipeptide.
Deprotection: The protecting groups are removed to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis using specific proteases that catalyze the formation of peptide bonds. This method is advantageous due to its high specificity and mild reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions: L-Glutaminyl-L-lysine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The amino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation Products: Oxo derivatives of this compound.
Reduction Products: Amine derivatives.
Substitution Products: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
L-Glutaminyl-L-lysine has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies and as a building block for more complex peptides.
Biology: Plays a role in protein synthesis and is used in studies related to enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic effects, including its role in wound healing and immune response modulation.
Industry: Utilized in the production of peptide-based materials and as a component in various biochemical assays.
Mécanisme D'action
The mechanism of action of L-Glutaminyl-L-lysine involves its incorporation into proteins during translation. It interacts with ribosomes and transfer RNA (tRNA) to facilitate the formation of peptide bonds. The compound can also modulate various signaling pathways, influencing cellular processes such as proliferation, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
L-Glutaminyl-L-lysine can be compared with other dipeptides such as:
L-Alanyl-L-glutamine: Known for its role in enhancing immune function and intestinal health.
L-Glutaminyl-L-arginine: Investigated for its potential in promoting wound healing and tissue repair.
L-Glutaminyl-L-cysteine: Studied for its antioxidant properties and role in detoxification processes.
This compound is unique due to its specific combination of L-glutamine and L-lysine, which imparts distinct biochemical properties and potential therapeutic applications.
Propriétés
Numéro CAS |
45234-03-5 |
|---|---|
Formule moléculaire |
C11H22N4O4 |
Poids moléculaire |
274.32 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C11H22N4O4/c12-6-2-1-3-8(11(18)19)15-10(17)7(13)4-5-9(14)16/h7-8H,1-6,12-13H2,(H2,14,16)(H,15,17)(H,18,19)/t7-,8-/m0/s1 |
Clé InChI |
CLSDNFWKGFJIBZ-YUMQZZPRSA-N |
SMILES isomérique |
C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)N)N |
SMILES canonique |
C(CCN)CC(C(=O)O)NC(=O)C(CCC(=O)N)N |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



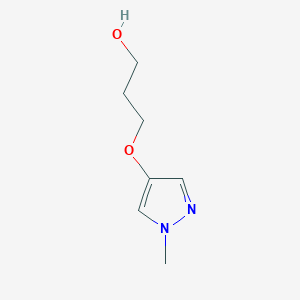
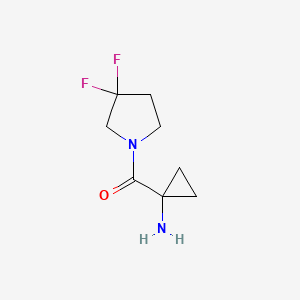
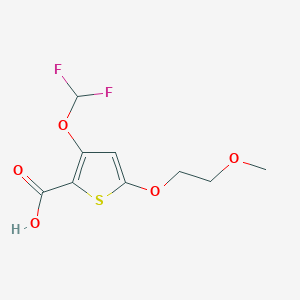

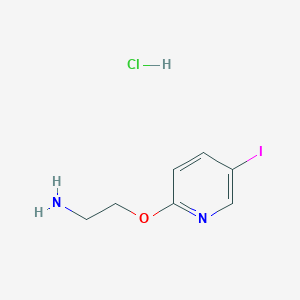
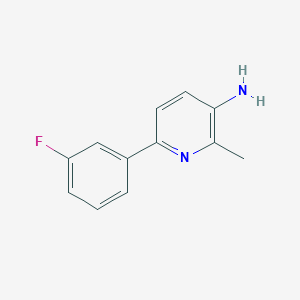
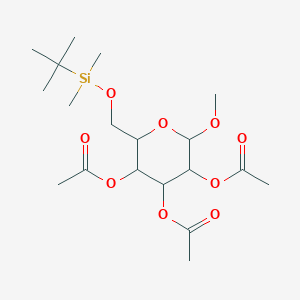



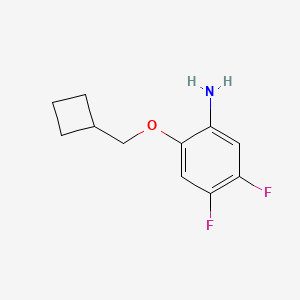
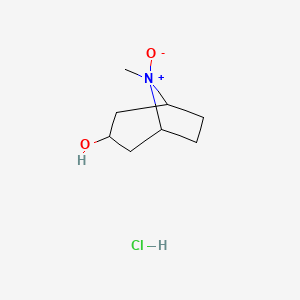
![6-Methyl-3-(beta-D-2-deoxy-ribofuranosyl)furano[2,3-d]pyrimidin-2-one](/img/structure/B12076231.png)
